3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c20-9-6-7-12(23)11(8-9)15-13-14(16(21-15)19(26)27)18(25)22(17(13)24)10-4-2-1-3-5-10/h1-8,13-16,21,23H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWVRDJKEPSFRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C(NC3C4=C(C=CC(=C4)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, drawing on recent research findings.
Chemical Structure
The compound features a unique structural framework that includes a chloro-substituted phenyl group and a pyrrolo-pyrrole core. Its structural complexity is pivotal in determining its biological interactions and efficacy.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of similar structures exhibit significant activity against Gram-positive bacteria and fungi.
Key Findings:
- In Vitro Studies : Compounds similar to 3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid have demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Clostridioides difficile .
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
| Pathogen | MIC (µg/mL) | Compound Structure |
|---|---|---|
| Staphylococcus aureus | 8 | 5-chloro-2-hydroxyphenyl |
| Clostridioides difficile | 16 | 5-phenyloctahydropyrrole |
Anticancer Activity
The anticancer potential of the compound has also been investigated. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms.
Research Highlights:
- Cell Lines Tested : The compound showed promising results in A549 (lung cancer) cell lines, indicating its potential as an anticancer agent .
- Cytotoxicity Profiles : The cytotoxic effects were evaluated using standard assays, revealing that certain derivatives exhibit lower toxicity to normal cells while effectively targeting cancerous cells .
Antioxidant Properties
The antioxidant activity of 3-(5-Chloro-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has been assessed using various assays.
Findings:
- DPPH Assay Results : Compounds related to this structure displayed significant radical scavenging abilities, with some showing higher efficacy than ascorbic acid .
| Compound ID | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound 1 | 88.6 | Higher |
| Compound 2 | 87.7 | Comparable |
| Compound 3 | 78.6 | Lower |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of related compounds found that those with a similar phenolic structure showed enhanced activity against resistant strains, suggesting that modifications to the phenolic group can optimize efficacy .
- Cytotoxicity Assessment : In another study, derivatives were tested for their cytotoxic effects on various cancer cell lines. Results indicated that modifications in the pyrrole ring significantly influenced their anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Physicochemical and Crystallographic Properties
- Polarity : The target compound’s carboxylic acid group enhances hydrophilicity, contrasting with esterified derivatives (e.g., ) .
- Crystallography : X-ray structures of related pyrrolo[3,4-c]pyrrole derivatives () reveal planar bicyclic cores stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound . Software like SHELXL () and validation tools () are critical for confirming such structural details .
Functional Implications
- Bioactivity : Chloro and hydroxy groups on aryl rings (as in the target compound) are common in kinase inhibitors due to their ability to form halogen bonds and hydrogen bonds with target proteins.
- Metabolic Stability : The 5-chloro-2-hydroxyphenyl group may offer improved resistance to oxidative metabolism compared to methoxy or unsubstituted analogues .
Preparation Methods
Multicomponent Cyclization Strategy
The octahydropyrrolo[3,4-c]pyrrole scaffold is typically synthesized via multicomponent reactions (MCRs) involving ketones, amines, and dicarbonyl compounds. A representative method involves:
- Reagents : Methyl o-hydroxybenzoylpyruvate, substituted anilines, and aldehydes.
- Mechanism : Condensation followed by cyclization under acidic conditions.
- Conditions : Reflux in ethanol with acetic acid as a catalyst.
Example :
- Methyl o-hydroxybenzoylpyruvate reacts with 5-chloro-2-hydroxyacetophenone and a primary amine (e.g., benzylamine) to form a 1,4-diketone intermediate.
- Cyclization via ammonium acetate in acetic anhydride yields the pyrrolo[3,4-c]pyrrole core.
Introduction of the 5-Chloro-2-Hydroxyphenyl Group
Electrophilic Aromatic Substitution
The 5-chloro-2-hydroxyphenyl moiety is introduced via Friedel-Crafts alkylation or Ullmann coupling:
Key Step :
- Protection of the hydroxyl group as a silyl ether (TBDMSCl) before coupling, followed by deprotection with TBAF.
Functionalization with the Phenyl Group
Nucleophilic Aromatic Substitution
The phenyl group at position 5 is introduced via:
- Buchwald-Hartwig Amination : Using Pd₂(dba)₃ and Xantphos with bromobenzene.
- Mitsunobu Reaction : Employing DIAD and PPh₃ to couple phenol derivatives.
Optimization :
Carboxylic Acid Installation
Hydrolysis of Esters
The carboxylic acid at position 1 is generated by saponification:
- Starting Material : Methyl ester precursor (synthesized via esterification with MeOH/H₂SO₄).
- Conditions : NaOH (2M) in THF/H₂O at 60°C for 6 hours.
Yield : ~85–90% after recrystallization.
Final Oxidation to Dioxo Groups
Oxidative Ring-Opening
The 4,6-dioxo groups are formed via oxidation of dihydropyrrolo intermediates:
- Reagent : H₂O₂ in HCl or KMnO₄ in acidic conditions.
- Mechanism : Epoxidation followed by acid-catalyzed rearrangement.
Example :
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of pyrrolo-pyrrole derivatives typically involves multi-step condensation reactions. For example, Kamatchi et al. (2012) synthesized a structurally related ethyl carboxylate derivative via a three-component reaction involving substituted phenylpyrazoles, benzyl groups, and carbonyl precursors under reflux conditions in ethanol . Key steps include:
- Step 1 : Formation of the pyrrolo-pyrrole core via [3+2] cycloaddition.
- Step 2 : Introduction of the chlorophenyl and hydroxyl groups via nucleophilic substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol.
Optimization may involve adjusting solvent polarity (e.g., DMF for sterically hindered intermediates) or catalytic additives (e.g., p-toluenesulfonic acid for enhanced cyclization efficiency).
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : and NMR (DMSO-d6) can resolve the hydroxyl proton (δ 10–12 ppm) and carbonyl carbons (δ 165–175 ppm). Evidence from similar pyrrolo-pyrroles shows distinct splitting patterns for the octahydropyrrolo ring protons (δ 2.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS is critical for confirming molecular weight (e.g., [M+H]+ at m/z 454–462).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity, with retention times between 8–12 minutes under gradient elution .
Q. How does the compound’s solubility profile influence experimental design?
The compound exhibits limited aqueous solubility (<0.1 mg/mL in water) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and methanol. For biological assays, pre-dissolution in DMSO followed by dilution in PBS (pH 7.4) is recommended to avoid precipitation. Solubility can be enhanced via salt formation (e.g., sodium carboxylate) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and hydrogen-bonding networks?
Single-crystal X-ray diffraction (SC-XRD) is essential for confirming the cis/trans configuration of the octahydropyrrolo ring and the orientation of the 5-chloro-2-hydroxyphenyl group. Kamatchi et al. (2012) used SC-XRD to validate the chair conformation of a related pyrrolo-pyrrole derivative, revealing intramolecular hydrogen bonds between the hydroxyl group and adjacent carbonyl oxygen (O–H···O distance: 2.65 Å) . This data is critical for molecular docking studies.
Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution. For example:
- The carbonyl groups at positions 4 and 6 are electrophilic (Mulliken charge: −0.45 e).
- The chlorophenyl ring exhibits π-stacking potential (HOMO-LUMO gap: ~4.2 eV).
Molecular dynamics simulations (AMBER force field) further predict stability in lipid bilayers, supporting drug delivery applications .
Q. How can contradictions between spectroscopic and crystallographic data be addressed?
Discrepancies often arise in dynamic systems (e.g., tautomerism). For instance, NMR may suggest equilibrium between keto and enol forms, while SC-XRD captures the dominant tautomer. To resolve this:
- Perform variable-temperature NMR to monitor tautomeric shifts.
- Compare experimental IR spectra (e.g., carbonyl stretches at 1680–1720 cm⁻¹) with DFT-calculated vibrational modes .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value (from ) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.45 Å, b = 14.72 Å, c = 10.88 Å |
| Hydrogen Bonds | O–H···O (2.65 Å) |
Q. Table 2. Optimized HPLC Conditions
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile:H₂O (70:30) + 0.1% TFA | 1.0 mL/min | 10.2 min |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
